Cas no 107266-08-0 (1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-)

1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]- structure
107266-08-0 structure
Product name:1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-
CAS No:107266-08-0
MF:C18H18N3F
MW:295.35402
CID:165928
PubChem ID:72038

1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]-
    • 8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
    • 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-1h-pyrido[4,3-b]indole
    • 8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]1H-pyrido[4,3-b]indole
    • AC1L2HAP
    • AC1Q4OB3
    • Carvotroline
    • Carvotroline [INN]
    • SureCN350602
    • UNII-1Q63WWP8G5
    • 8-FLUORO-2,3,4,5-TETRAHYDRO-2-(2-(4-PYRIDYL)ETHYL)-1H-PYRIDO(4,3-B)INDOLE
    • A801887
    • DTXSID10147990
    • 8-fluoranyl-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
    • CARVOTROLINE [WHO-DD]
    • Wy-47791
    • CHEMBL1743952
    • BDBM50367418
    • PMXOASNGMJAYTN-UHFFFAOYSA-N
    • Q27252746
    • 1Q63WWP8G5
    • SCHEMBL350602
    • 1H-Pyrido(4,3-b)indole, 8-fluoro-2,3,4,5-tetrahydro-2-(2-(4-pyridinyl)ethyl)-
    • CHEMBL300443
    • NS00124413
    • L005149
    • 107266-08-0
    • Inchi: InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2
    • InChI Key: PMXOASNGMJAYTN-UHFFFAOYSA-N
    • SMILES: N1C=CC(CCN2CCC3=C(C4C=C(F)C=CC=4N3)C2)=CC=1

Computed Properties

  • Exact Mass: 295.14864
  • Monoisotopic Mass: 295.148
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 2.9
  • Topological Polar Surface Area: 31.9A^2
  • Surface Charge: 0

Experimental Properties

  • Density: 1.254
  • Boiling Point: 472.5°Cat760mmHg
  • Flash Point: 239.6°C
  • Refractive Index: 1.652
  • PSA: 31.92
  • LogP: 3.24070

1H-Pyrido[4,3-b]indole,8-fluoro-2,3,4,5-tetrahydro-2-[2-(4-pyridinyl)ethyl]- Related Literature

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